STS Inhibition Potency of 4-Bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide Compared to Clinical Inhibitor Irosustat
This compound inhibits steroid sulfatase (STS) in human JEG-3 cell lysates with an IC50 of 74 nM [1]. For context, the first-in-class clinical STS inhibitor Irosustat (STX64, BN83495) has been reported with IC50 values ranging from 0.015 to 8 nM in various STS assays [2][3]. While less potent than Irosustat, the 74 nM IC50 value positions 4-bromo-N-cyclopropyl-2,6-dimethylbenzenesulfonamide within a therapeutically relevant activity window and as a valuable tool compound for exploring a different region of STS inhibitor chemical space.
| Evidence Dimension | Steroid sulfatase (STS) inhibition |
|---|---|
| Target Compound Data | IC50 = 74 nM |
| Comparator Or Baseline | Irosustat (STX64): IC50 = 0.015 nM to 8 nM |
| Quantified Difference | Irosustat is approximately 9- to 4,933-fold more potent than the target compound, depending on the assay |
| Conditions | Human JEG-3 cell lysates using [3H] E1S as substrate (Target Compound) vs. various STS assays (Irosustat) |
Why This Matters
For researchers seeking a less potent but structurally distinct STS inhibitor scaffold for structure-activity relationship (SAR) studies or as a chemical probe, this compound offers a validated and differentiated starting point compared to the highly optimized clinical candidate Irosustat.
- [1] BindingDB. BDBM50541454 (CHEMBL4636936). Affinity Data: IC50: 74nM. Assay Description: Inhibition of steroid sulfatase in human JEG3 cell lysates using [3H] E1S as substrate after 1 hr by scintillation spectrometry. View Source
- [2] Woo, L. W. L., et al. (2011). Structure-activity relationship for the first-in-class clinical steroid sulfatase inhibitor Irosustat (STX64, BN83495). ChemMedChem, 6(11), 2019-2034. View Source
- [3] Adooq Bioscience. Irosustat (BN83495) Datasheet. IC50: 8 nM. View Source
